molecular formula C10H17N3O2 B15325016 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid

Katalognummer: B15325016
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: CFYFSGXRAPPOJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid is an organic compound that features a pyrazole ring attached to a pentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable amino acid precursor. The reaction conditions often include the use of solvents such as ethyl acetate and reagents like sodium sulfate for drying .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and recrystallization to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives and amino acid analogs. Examples include:

  • 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid
  • 2-Amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoic acid

Uniqueness

What sets 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid apart is its specific substitution pattern on the pyrazole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Eigenschaften

Molekularformel

C10H17N3O2

Molekulargewicht

211.26 g/mol

IUPAC-Name

2-amino-2-methyl-5-(5-methylpyrazol-1-yl)pentanoic acid

InChI

InChI=1S/C10H17N3O2/c1-8-4-6-12-13(8)7-3-5-10(2,11)9(14)15/h4,6H,3,5,7,11H2,1-2H3,(H,14,15)

InChI-Schlüssel

CFYFSGXRAPPOJZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=NN1CCCC(C)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.